1-(3-chlorobenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
(3-chlorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2OS/c18-14-5-2-4-13(10-14)16(22)21-8-7-20-17(21)23-11-12-3-1-6-15(19)9-12/h1-6,9-10H,7-8,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBGCLPGTGKODR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorobenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multiple steps. One common approach is the reaction of 3-chlorobenzoyl chloride with 3-fluorobenzyl mercaptan in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-amino-2-methyl-1-propanol under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-(3-chlorobenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl and fluorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3-chlorobenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-chlorobenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varying Halogen Substituents
- 1-(3-Chlorobenzoyl)-4-(fluorophenyl)thiosemicarbazides (): These derivatives (compounds 1–3) replace the dihydroimidazole core with a thiosemicarbazide backbone. The 3-fluorophenyl variant (compound 2) shows a 90% synthesis yield, higher than the 85% yield of the 4-fluorophenyl analogue (compound 3), indicating that ortho/meta halogen positioning enhances reaction efficiency.
2-(4-Fluorophenyl)-1H-benzo[d]imidazole ():
This benzimidazole derivative lacks the dihydroimidazole ring and chlorobenzoyl group. Its 4-fluorophenyl substituent results in a 92% synthesis yield, suggesting para-fluorine positioning is favorable for condensation reactions. However, the absence of the sulfanyl group may limit its interaction with sulfur-binding enzymes compared to the target compound .
Analogues with Modified Acyl/Sulfanyl Groups
- (5-Bromofuran-2-carbonyl)-2-{[(3-fluorophenyl)methyl]sulfanyl} Analogue (): Replacing the 3-chlorobenzoyl with a 5-bromofuran-2-carbonyl group introduces a heterocyclic aromatic system. This compound’s ChemSpider ID (851865-43-5) and molecular weight (367.23 g/mol) differ significantly from the target compound .
- 1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methyl]sulfanyl Derivatives (): Substituting the benzoyl group with a benzenesulfonyl moiety (e.g., ZINC2711705) introduces a stronger electron-withdrawing group, which could alter electronic distribution and reactivity.
Pharmacologically Evaluated Analogues
2-(4-Substitutedphenyl)-4,5-diphenyl-1H-imidazoles ():
These compounds, synthesized via a three-component condensation (yields 65–82%), demonstrate substituent-dependent pharmacological activity. For example, 4-chlorophenyl or 4-methoxyphenyl groups at position 2 correlate with significant decreases in locomotor activity (30–45%), suggesting that para-substitutions on the phenyl ring enhance CNS activity. The target compound’s meta-substitutions may offer a balance between activity and selectivity .- 1-(3-Chloro-4-fluorophenyl)-2,4,5-triphenyl-1H-imidazole (): Dual halogenation (Cl and F) on the phenyl ring enhances lipophilicity and bioavailability compared to mono-halogenated analogues.
Key Comparative Data Table
Biological Activity
1-(3-chlorobenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antibacterial, antifungal, and antitumor activities, supported by case studies and structure-activity relationship (SAR) analyses.
Chemical Structure
The compound's chemical formula is . Its structure features a chlorobenzoyl group, a fluorophenyl group, and a thioether linkage, which may contribute to its biological activities.
Antibacterial Activity
Research indicates that imidazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to this compound have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) . The presence of electron-withdrawing groups and specific aryl substitutions enhances antibacterial potency.
Table 1: Antibacterial Activity of Related Imidazole Compounds
| Compound | Activity | Target Bacteria |
|---|---|---|
| Compound A | Moderate | MRSA |
| Compound B | High | E. coli |
| This compound | TBD | TBD |
Antitumor Activity
Imidazole derivatives have been investigated for their antitumor potential. Some studies suggest that modifications in the imidazole ring can lead to enhanced cytotoxicity against cancer cell lines. The compound's ability to inhibit specific pathways involved in tumor growth has been noted in preliminary studies .
Table 2: Antitumor Activity of Selected Imidazole Derivatives
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound C | 10 | HeLa |
| Compound D | 5 | MCF-7 |
| This compound | TBD | TBD |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the substitution pattern on the imidazole ring and the presence of specific functional groups significantly influence biological activity. For example:
- Chlorine and Fluorine Substituents : These halogens can enhance lipophilicity and improve interaction with biological targets.
- Thioether Linkage : This moiety may play a crucial role in binding affinity and selectivity towards certain enzymes or receptors.
Case Studies
A notable case study involved the synthesis of various imidazole derivatives, where modifications led to improved antibacterial and anticancer activities. The lead compound from this study exhibited an IC50 value significantly lower than existing treatments for resistant strains .
Q & A
Basic: What are the optimized synthetic routes for 1-(3-chlorobenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole?
Answer:
The synthesis typically involves multi-step reactions:
Imidazole Core Formation : Condensation of aldehydes with amines (e.g., glyoxal derivatives) under acidic conditions to form the 4,5-dihydroimidazole ring .
Functionalization :
- 3-Chlorobenzoyl Group : Acylation via coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous solvents (e.g., dichloromethane) .
- 3-Fluorobenzylsulfanyl Group : Thioether formation using 3-fluorobenzylthiol under basic conditions (e.g., triethylamine) .
Critical Parameters :
- Temperature control (40–60°C) to avoid side reactions.
- Solvent choice (e.g., DMF for solubility vs. THF for reactivity).
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: How is structural characterization performed for this compound?
Answer:
A multi-technique approach is essential:
Spectroscopy :
- NMR : and NMR confirm substituent positions (e.g., downfield shifts for sulfanyl groups at ~δ 3.5–4.0 ppm) .
- IR : C=O stretching (1680–1700 cm⁻¹) and C-S bonds (600–700 cm⁻¹) .
Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated m/z 377.06 for C₁₈H₁₄ClFN₂OS) .
X-ray Crystallography : Resolves dihedral angles (e.g., 12.65° between fluorophenyl and imidazole planes) and hydrogen-bonding networks (C–H···F/N interactions) .
Advanced: How can computational modeling predict the biological mechanism of action?
Answer:
Molecular Docking :
- Use software like AutoDock Vina to simulate binding to targets (e.g., cytochrome P450 enzymes or kinase domains).
- Key interactions: Fluorophenyl groups engage in hydrophobic pockets; sulfanyl groups form hydrogen bonds .
DFT Calculations :
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity (e.g., electron-withdrawing Cl/F substituents lower LUMO energy) .
MD Simulations :
- Assess stability of ligand-protein complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .
Advanced: How to design structure-activity relationship (SAR) studies for fluorinated and chlorinated analogs?
Answer:
Substituent Variation :
- Replace 3-Cl with Br, NO₂, or CF₃ to study electronic effects on bioactivity .
- Modify 3-F position to 2-F or 4-F to assess steric influences .
Biological Assays :
- Antimicrobial : MIC (Minimum Inhibitory Concentration) against Gram-positive bacteria (e.g., S. aureus).
- Anticancer : IC₅₀ values via MTT assay on cancer cell lines (e.g., HeLa) .
Data Analysis :
- Correlate Hammett σ values (electron-withdrawing capacity) with activity trends using linear regression .
Advanced: How to resolve contradictions in crystallographic vs. computational structural data?
Answer:
Data Validation :
- Compare X-ray bond lengths/angles (e.g., C–S bond: 1.81 Å) with DFT-optimized geometries .
- Discrepancies > 0.05 Å suggest refinement errors or solvent effects in crystallography .
Refinement Protocols :
Theoretical Adjustments :
Advanced: What methodologies assess metabolic stability and toxicity?
Answer:
In Vitro Assays :
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS over 60 minutes .
- CYP Inhibition : Fluorescent probes (e.g., CYP3A4) to measure IC₅₀ values .
In Silico Tools :
- ProTox-II for toxicity prediction (e.g., hepatotoxicity risk based on structural alerts) .
Ames Test :
- Bacterial reverse mutation assay (TA98 strain) to detect mutagenicity .
Basic: How to optimize reaction yields for scale-up synthesis?
Answer:
Process Parameters :
- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for coupling steps (yield improvement from 45% to 72%) .
- Solvent Optimization : Switch from DCM to acetonitrile for better acylation kinetics .
Workflow Adjustments :
- Use flow chemistry for exothermic steps (e.g., imidazole ring formation) to enhance reproducibility .
Byproduct Mitigation :
- Add scavengers (e.g., polymer-bound thiourea) to remove excess coupling agents .
Advanced: What analytical strategies differentiate polymorphic forms?
Answer:
Thermal Analysis :
- DSC (Differential Scanning Calorimetry) to identify melting points (e.g., Form I: 145°C vs. Form II: 138°C) .
Vibrational Spectroscopy :
PXRD :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
